REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[N:6][C:5]=1[O:11][CH3:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:10][C:8]1[CH:9]=[C:4]([CH2:3][OH:2])[C:5]([O:11][CH3:12])=[N:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC(=C1)F)OC)=O
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with dropwise addition of 3 mL water, 3 mL of 15% aqueous sodium hydroxide, and 10 mL of water sequentially
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Type
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ADDITION
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Details
|
200 mL of methyl t-butyl ether was added
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Type
|
FILTRATION
|
Details
|
Solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=NC1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.9 mmol | |
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |